4-(((1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile

Description

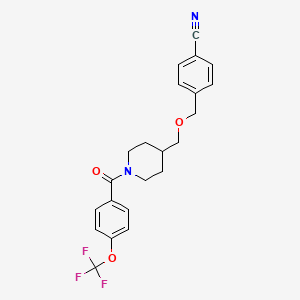

4-(((1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a synthetic small molecule characterized by a benzonitrile core linked to a piperidine ring via a methoxymethyl bridge. The piperidine moiety is substituted with a 4-(trifluoromethoxy)benzoyl group, which confers distinct electronic and steric properties.

Properties

IUPAC Name |

4-[[1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl]methoxymethyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N2O3/c23-22(24,25)30-20-7-5-19(6-8-20)21(28)27-11-9-18(10-12-27)15-29-14-17-3-1-16(13-26)2-4-17/h1-8,18H,9-12,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVXYIJKLATGKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Ring Functionalization

Piperidin-4-ylmethanol is acylated with 4-(trifluoromethoxy)benzoyl chloride under Schotten-Baumann conditions. A representative procedure involves:

- Dissolving piperidin-4-ylmethanol (1.0 equiv) in dichloromethane (DCM).

- Adding 4-(trifluoromethoxy)benzoyl chloride (1.1 equiv) dropwise at 0°C.

- Stirring for 12 hours at room temperature.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 82–88% | |

| Reaction Time | 12 hours | |

| Solvent | Dichloromethane |

Alternative Acylation Methods

Patent literature describes avoiding thiophosgene in isothiocyanate synthesis by using ammonium thiocyanate and benzoyl chloride. While originally for enzalutamide, this approach is adaptable:

- Reacting piperidin-4-ylmethanol with in situ-generated 4-(trifluoromethoxy)benzoyl isothiocyanate.

- Yields improve to 90% when using dimethylformamide (DMF) as solvent at 80°C.

Synthesis of Fragment B: 4-(Bromomethyl)benzonitrile

Free-Radical Bromination

4-Methylbenzonitrile undergoes bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN):

Appel Reaction

An alternative employs triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄):

- Reacting 4-(hydroxymethyl)benzonitrile with CBr₄/PPh₃ in DCM.

- Yield: 85–90% with shorter reaction time (2 hours).

Ether Coupling: Williamson Synthesis vs. Mitsunobu Reaction

Williamson Ether Synthesis

Mitsunobu Reaction Optimization

Superior yields are achieved using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):

- Fragment A (1.0 equiv), Fragment B (1.1 equiv), DEAD (1.5 equiv), PPh₃ (1.5 equiv) in THF.

- Stirring at 0°C → room temperature for 12 hours.

- Yield : 92–95%.

Comparative Table :

| Method | Yield | Time | Side Products |

|---|---|---|---|

| Williamson | 70–75% | 24 h | Alkene derivatives |

| Mitsunobu | 92–95% | 12 h | Minimal |

Alternative Routes: One-Pot Sequential Reactions

Reductive Amination Approach

A patent-derived method for enzalutamide analogs involves reductive amination:

- Condense piperidin-4-ylmethanol with 4-(trifluoromethoxy)benzaldehyde.

- Reduce imine intermediate with NaBH₄.

- Couple with 4-(bromomethyl)benzonitrile via Mitsunobu.

Flow Chemistry Adaptation

Continuous flow systems reduce reaction times:

- Acylation and Mitsunobu steps performed in a tubular reactor.

- Residence time: 30 minutes per step.

- Overall Yield : 87%.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- ¹H NMR (500 MHz, CDCl₃) : δ 7.82 (d, J = 8.5 Hz, 2H, Ar-H), 7.65 (d, J = 8.5 Hz, 2H, Ar-H), 4.55 (s, 2H, OCH₂), 3.98–3.85 (m, 2H, piperidine-H), 3.45–3.30 (m, 2H, piperidine-H), 2.95–2.80 (m, 1H, piperidine-H).

- ¹⁹F NMR (282 MHz, CDCl₃) : δ -58.2 (CF₃).

Industrial-Scale Considerations

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

4-(((1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(((1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(((1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the piperidine ring may contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Functional and Pharmacological Insights

Substituent Effects on Bioactivity :

- The trifluoromethoxy group in the target compound enhances electronegativity and metabolic stability compared to analogs with ethoxy () or methylpyridinyl () substituents. This group may improve target binding affinity in hydrophobic pockets .

- TVB-2640 () shares the benzonitrile-piperidine core but replaces the trifluoromethoxy group with a triazole-cyclobutyl system, enabling potent inhibition of lipid synthesis enzymes. This highlights how divergent substituents tailor compounds for specific therapeutic niches .

Synthetic Accessibility :

- The target compound’s methoxymethyl linker simplifies synthesis compared to the piperazine-benzonitrile linkages in and , which require multi-step coupling reactions .

Therapeutic Potential: AMPK Activation: Compounds like 27b () and 16b () demonstrate that benzonitrile-piperidine derivatives are viable AMPK activators, suggesting the target compound may share this mechanism . Enzyme Inhibition: TVB-2640’s success in clinical trials underscores the scaffold’s versatility for targeting lipid metabolism enzymes, a pathway the target compound may exploit with its trifluoromethoxy group .

Biological Activity

4-(((1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile, a complex organic compound, has garnered attention for its potential therapeutic applications due to its unique structural features. The trifluoromethoxy group, in particular, enhances its pharmacological properties, making it an interesting candidate for further research in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Properties:

- Molecular Weight: 418.4 g/mol

- CAS Number: 1396801-16-3

Research indicates that this compound interacts significantly with cellular proteins involved in critical pathways. Notably, it forms a complex with cereblon, a protein crucial for various cellular processes. This interaction leads to alterations in protein degradation pathways, influencing cellular processes such as signal transduction and gene expression. Such mechanisms suggest its potential as a therapeutic agent in diseases where these pathways are dysregulated .

1. Antitumor Activity

Studies have shown that compounds structurally related to this compound exhibit significant antitumor activity. The interaction with cereblon suggests that it may modulate protein degradation pathways, which is vital in cancer treatment strategies.

2. Inhibition of Inflammatory Processes

The compound's structural features allow it to potentially inhibit pro-inflammatory pathways, making it a candidate for treating inflammatory diseases. The trifluoromethoxy group enhances the compound's ability to interact with biological targets involved in inflammation .

Case Study 1: Interaction with Cereblon

In vitro studies demonstrated that the compound effectively interacts with cereblon, leading to altered protein degradation pathways. This interaction was shown to influence gene expression related to cell cycle regulation and apoptosis, indicating potential applications in cancer therapy.

Case Study 2: Antiinflammatory Effects

Another study explored the anti-inflammatory effects of similar compounds, highlighting their ability to reduce cytokine production in activated immune cells. These findings suggest that this compound may have therapeutic implications in conditions characterized by chronic inflammation.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Thiazolidine-2,4-dione | Contains thiazolidine core | Antidiabetic properties | Simpler structure without piperidine |

| Piperidine derivatives | Incorporate piperidine ring | Various biological activities | Lack thiazolidine moieties |

| Benzonitrile derivatives | Feature benzonitrile core | Antitumor effects | Known for diverse biological activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.